N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-derived compound featuring a 1,3-dimethyl-1H-pyrazole core substituted at the 4-position with a carboxamide group. The carboxamide side chain includes a benzylamino-oxoethyl moiety, while the pyrazole ring bears a chlorine atom at the 5-position. The benzylamino group may enhance lipophilicity, influencing membrane permeability, whereas the chloro and dimethyl substituents could modulate electronic and steric properties .
Properties
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-13(14(16)20(2)19-10)15(22)18-9-12(21)17-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFVAYJSVHWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCC(=O)NCC2=CC=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the benzylamino group: This step involves the nucleophilic substitution of a suitable benzylamine derivative onto the pyrazole ring, often facilitated by a base such as triethylamine.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the chloro group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various applications:
- Antimicrobial Activity : Research indicates that compounds similar to N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide have shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness as an inhibitor of Mur enzymes in Mycobacterium tuberculosis, which are critical for bacterial cell wall synthesis .
- Anti-Cancer Properties : The compound has been investigated for its anticancer potential. In vitro studies have shown that derivatives of pyrazole compounds can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit key protein kinases involved in cell signaling pathways related to cancer progression. This includes inhibition of EGFR and HER2, which are often overexpressed in various malignancies .
Antimicrobial Efficacy
A study on the structural insights of Mur inhibitors highlighted the effectiveness of compounds with similar structures in inhibiting bacterial growth. The research provided a comprehensive analysis of how these compounds interact with the target enzymes, leading to potential therapeutic applications against tuberculosis .
Anti-Cancer Activity
In a comparative study of thiazolyl-indole derivatives, researchers synthesized various pyrazole derivatives and evaluated their cytotoxic effects against different cancer cell lines. The findings indicated that certain modifications to the pyrazole structure enhanced anticancer activity, suggesting avenues for developing more potent derivatives based on the original compound .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyrazole ring can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several pyrazole and carboxamide derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Pyrazole-Based Compounds
Key Comparative Insights
Substituent Position and Bioactivity: The 5-chloro substitution in the target compound and Analog 1 contrasts with the 4-chloro position in Analog 2. Dimethoxy groups in Analog 1 introduce polarity, which could improve aqueous solubility but reduce membrane permeability relative to the target’s benzyl group .
Core Heterocycle Variations :
- Analog 4 replaces the pyrazole with a pyrrole ring, eliminating one nitrogen atom. This alters aromaticity and electron distribution, likely influencing interactions with π-π stacking motifs in biological targets .
- Analog 3’s 4,5-dihydro-pyrazole (pyrazoline) core introduces conformational rigidity, which may restrict rotational freedom compared to the fully aromatic pyrazole in the target compound .
Functional Group Modifications :
- The hydrazinecarbothioamide group in Analog 2 introduces a sulfur atom, which may confer redox activity or metal-binding capabilities absent in the target’s carboxamide .
- The carboximidamide group in Analog 3 (vs. carboxamide in the target) lacks an oxygen atom, reducing H-bond acceptor capacity and possibly altering pharmacokinetics .
Biological Activity
N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₅H₁₇ClN₄O₂
- Molecular Weight : 320.77 g/mol
- CAS Number : 956574-23-5
- Predicted Boiling Point : 564.6 ± 50.0 °C
- Density : 1.31 ± 0.1 g/cm³
- pKa : 12.28 ± 0.46
These properties indicate that the compound has a relatively high boiling point and density, suggesting stability under various conditions.
This compound exhibits several biological activities:
-
β-cell Protection Against ER Stress :
Research indicates that derivatives of this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. A study highlighted the analog WO5m, which demonstrated maximal protective activity at an EC50 of 0.1 ± 0.01 μM against ER stressors like tunicamycin (Tm) . -
Anticancer Activity :
The compound has shown potential in inhibiting cancer cell proliferation. The presence of a chlorine atom in its structure is essential for eliciting antiproliferative activity against various cancer cell lines . -
Anti-inflammatory Effects :
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is needed to elucidate the exact mechanisms involved.
Case Studies and Experimental Data
A number of studies have evaluated the biological activity of this compound and its derivatives:
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications to the benzylamino and pyrazole moieties can significantly alter the biological activity of the compound:
- Substituents on the benzyl ring enhance β-cell protective properties.
- The chlorinated pyrazole core is crucial for anticancer activity.
Q & A
Basic Question: What are the recommended synthetic routes for N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construct the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example, ethyl acetoacetate and phenylhydrazine can yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs under reflux conditions .
- Step 2: Introduce the chloro and methyl groups at positions 5 and 1/3, respectively. Chlorination can be achieved using POCl₃ or NCS (N-chlorosuccinimide) under anhydrous conditions .
- Step 3: Couple the benzylamino-2-oxoethyl moiety via amide bond formation. Use coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) in DMF, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Key Validation: Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95% by C18 column, acetonitrile/water mobile phase) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
- Structural Validation: Ensure compound identity via ¹H/¹³C NMR (e.g., δ ~7.3 ppm for benzyl protons, δ ~165 ppm for carbonyl carbons) and HRMS (exact mass ± 2 ppm) .
- Assay Standardization: Replicate assays under controlled conditions (e.g., fixed pH, temperature, and cell lines). For kinase inhibition studies, use ATP-concentration-matched assays to avoid false negatives .
- SAR Analysis: Compare with analogs like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamides lacking the benzylamino group. Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinases) and identify critical substituents .
Basic Question: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Crude Extraction: Partition the reaction mixture between ethyl acetate and water (1:1 ratio) to remove polar impurities.
- Chromatography: Use flash chromatography (silica gel, 230–400 mesh) with a gradient of CH₂Cl₂:MeOH (98:2 to 95:5) to isolate the product. For persistent impurities, employ reverse-phase HPLC (C18 column, 70% acetonitrile/water) .
- Crystallization: Recrystallize from ethanol/water (8:2) to achieve >99% purity. Validate via melting point (e.g., m.p. 178–180°C) and XRD .
Advanced Question: How can computational methods enhance the design of derivatives targeting specific receptors?
Methodological Answer:
- Receptor Modeling: Generate 3D structures of target proteins (e.g., PARP-1 or EGFR) using homology modeling (SWISS-MODEL) or retrieve from PDB.
- Docking Studies: Perform ensemble docking (Glide SP/XP) with the parent compound and derivatives. Prioritize derivatives with improved binding scores (ΔG ≤ -8 kcal/mol) and hydrogen bonds to key residues (e.g., Lys268 in PARP-1) .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to validate hits .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- Mass Spectrometry: Use ESI-HRMS to confirm molecular ion [M+H]⁺ (e.g., m/z 365.1024 for C₁₆H₁₈ClN₄O₂) .
Advanced Question: How can reaction optimization reduce byproduct formation during synthesis?
Methodological Answer:
- DoE (Design of Experiments): Apply a factorial design (e.g., 2³) to optimize temperature (70–90°C), solvent (DMF vs. THF), and stoichiometry (1.0–1.2 eq. of benzylamine). Analyze via ANOVA to identify significant factors .
- In Situ Monitoring: Use ReactIR to track intermediate formation (e.g., disappearance of starting material at ~1700 cm⁻¹). Adjust reagent addition rates to minimize side reactions .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer amide coupling, reducing toxic byproducts .
Basic Question: What stability considerations are vital for storing this compound?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber vials under argon to prevent hydrolysis/oxidation. Desiccate with silica gel to avoid moisture uptake .
- Stability Assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation peaks; <5% degradation indicates acceptable stability .
Advanced Question: How can researchers elucidate the mechanism of action using proteomics?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on NHS-activated Sepharose. Incubate with cell lysates (HEK293T), elute bound proteins, and identify via LC-MS/MS (Orbitrap Fusion) .
- Phosphoproteomics: Treat target cells (e.g., cancer lines) with the compound (IC₅₀ dose). Perform TiO₂ enrichment of phosphopeptides and quantify changes (MaxQuant, P < 0.05) to map affected pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
